molecular formula C14H26N2 B093072 2-Undecyl-1H-imidazole CAS No. 16731-68-3

2-Undecyl-1H-imidazole

Cat. No. B093072
CAS RN: 16731-68-3
M. Wt: 222.37 g/mol
InChI Key: LLEASVZEQBICSN-UHFFFAOYSA-N
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Description

2-Undecyl-1H-imidazole is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The undecyl substitution refers to an alkyl chain of eleven carbon atoms attached to the imidazole ring, which can significantly alter the compound's physical and chemical properties, as well as its reactivity and potential applications.

Synthesis Analysis

The synthesis of imidazole derivatives, including those with long-chain alkyl substitutions like 2-undecyl-1H-imidazole, can be achieved through various methods. For instance, alpha,beta-unsaturated 2-acyl imidazoles have been synthesized and used as dienophiles in DNA-based catalytic asymmetric Diels-Alder reactions in water, yielding products with high diastereoselectivities and enantioselectivities . Although the paper does not directly discuss the synthesis of 2-undecyl-1H-imidazole, the methods described could potentially be adapted for its synthesis by incorporating an undecyl chain into the 2-acyl imidazole precursor.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2-undecyl-1H-imidazole, can be analyzed using computational methods such as MM2 forcefield program and AM1 quantum chemical calculations. These methods can provide insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as electron density distribution within the imidazole ring . Such structural parameters are crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Imidazole and its derivatives participate in a variety of chemical reactions. The paper on undecyl substitution in imidazole suggests that the presence of the undecyl chain can enhance the inhibitory effect of imidazole on copper corrosion in acidic chloride media . This indicates that the alkyl chain may influence the chemical reactivity of the imidazole ring, particularly in its role as an anodic inhibitor. Additionally, imidazole-2-thiones, which are structurally related to imidazole, undergo nucleophilic addition to acetylenes and alkenes, as well as alkylation, acylation, and interaction with carbonyl halides . These reactions could potentially be relevant to 2-undecyl-1H-imidazole, depending on the presence of a thione group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-undecyl-1H-imidazole are influenced by both the imidazole ring and the undecyl substituent. The imidazole ring is known for its aromaticity and electron-rich nature, which can affect the molecule's stability and reactivity. The undecyl chain, being a long hydrophobic alkyl group, can impart lipophilic characteristics to the molecule, affecting its solubility and interaction with other molecules, such as in the inhibition of copper corrosion . The combination of these features makes 2-undecyl-1H-imidazole a compound of interest in various chemical applications, including catalysis and material science.

Scientific Research Applications

  • Medicine and Pharmacology

    • Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
    • The methods of application or experimental procedures in this field often involve chemical synthesis, where imidazole derivatives are synthesized by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
  • Agriculture

    • Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Synthetic Chemistry and Industry

    • Imidazole derivatives find applications in synthetic chemistry and industry . They are used in green chemistry and organometallic catalysis, extending the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazole derivatives are being deployed in emerging research into dyes for solar cells and other optical applications .
  • Functional Materials

    • Imidazole derivatives are also used in the creation of functional materials .
  • Catalysis

    • Imidazole derivatives are used in catalysis .

Safety And Hazards

2-Undecyl-1H-imidazole causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Imidazoles are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 2-Undecyl-1H-imidazole, is of strategic importance .

properties

IUPAC Name

2-undecyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEASVZEQBICSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066114
Record name 1H-Imidazole, 2-undecyl-
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Undecyl-1H-imidazole

CAS RN

16731-68-3
Record name 2-Undecylimidazole
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URL https://commonchemistry.cas.org/detail?cas_rn=16731-68-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-undecyl-
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Record name 1H-Imidazole, 2-undecyl-
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Record name 1H-Imidazole, 2-undecyl-
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Record name 2-undecyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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